molecular formula C7H4FO2- B1226621 4-Fluorobenzoate CAS No. 2365-27-7

4-Fluorobenzoate

Cat. No. B1226621
CAS RN: 2365-27-7
M. Wt: 139.1 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-M
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Description

4-Fluorobenzoate is a derivative of benzoic acid . It is a clear colorless liquid . The purified [18F]fluoride is used for solution phase nucleophilic labeling of ethyl [18F]4-fluorobenzoate . Ethyl 4-fluorobenzoate causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 by using microwave-assisted technology .


Synthesis Analysis

4-Fluorobenzoate can be synthesized from 4-fluorobenzoic acid . In a study, a module-assisted radiosynthesis of [18F]SFB was developed using a three-step, one-pot procedure and ethyl 4-(trimethylammonium)benzoate triflate as the starting material . The radiochemical transformations were carried out in a general-purpose, custom-made module and streamlined by an anhydrous deprotection strategy using t-BuOK/DMSO .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzoate is C7H4FO2 . It has an average mass of 139.104 Da and a monoisotopic mass of 139.020081 Da .


Chemical Reactions Analysis

The defluorination mechanism of two enzymes is quite different from each other. In the reaction catalyzed by 4-fluorobenzoate dehalogenase, defluorination of 4-fluorobenzoate is directly conducted without the structural transformation .


Physical And Chemical Properties Analysis

4-Fluorobenzoate has a molecular weight of 168.16 . It has a refractive index of n20/D 1.486 (lit.) and a boiling point of 210 °C (lit.) . The density of 4-Fluorobenzoate is 1.146 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biodegradation Pathways

4-Fluorobenzoate plays a significant role in the study of biodegradation pathways. For instance, bacterial strains capable of using 4-fluorobenzoic acid as their sole source of carbon and energy have been isolated and identified. These organisms, belonging to genera such as Alcaligenes, Pseudomonas, and Aureobacterium, indicate a new pathway for the degradation of 4-fluorobenzoate via 4-hydroxybenzoate and 3,4-dihydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989). Similarly, Pseudomonas sp. B13 shows the ability to cometabolize monofluorobenzoates, suggesting a catabolic pathway for these compounds with critical steps in 3-fluorocatechol ring cleavage (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Radiopharmaceutical Synthesis

4-Fluorobenzoate is used in the synthesis of radiopharmaceuticals. A study demonstrated the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form, N-succinimidyl 4-[18F]fluorobenzoate, using a Siemens/CTI chemistry process control unit. These compounds are important in biomedical imaging, especially in positron emission tomography (PET) (Mařı́k & Sutcliffe, 2007).

Cholinesterase Inhibitors

The synthesis and determination of biological activity of new derivatives of 4-fluorobenzoic acid and tetrahydroacridine towards the inhibition of cholinesterases have been explored. These compounds have potential therapeutic applications in the treatment of conditions like Alzheimer's disease (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).

Environmental and Biological Studies

4-Fluorobenzoate is also used in environmental and biological studies to understand the degradation of pollutants. For example, the biodegradation of 4-fluorobenzoic acid and 4-fluorocinnamic acid was monitored using membrane inlet mass spectrometry, providing insights into the biotransformation processes in wastewater treatment (Creaser, dos Santos, Lamarca, New, & Wolff, 2002).

Antimicrobial Agents

4-Fluorobenzoic acid hydrazide derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial drugs (Rollas, Gulerman, & Erdeniz, 2002).

Safety And Hazards

4-Fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only in well-ventilated areas .

Future Directions

The dual ferroelectricity in both SC and cholesteric LC phases of a single material was rarely found . This work offers a viable case for the exploration of the interplay between ferroelectric SC and LC phases and provides an efficient approach for designing ferroelectrics with dual ferroelectricity and cholesteric ferroelectric liquid crystals .

properties

IUPAC Name

4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoate

CAS RN

2365-27-7
Record name 4-Fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
M Shibakami, A Sekiya - Acta Crystallographica Section C: Crystal …, 1995 - scripts.iucr.org
… Here we wish to report the crystal structures of phenyl 2- and 4-fluorobenzoate (2-FPB and 4-FPB, respectively) and phenyl benozate (PB), the structure of which has also been reported …
Number of citations: 27 scripts.iucr.org
RH Oltmanns, R Müller, MK Otto… - Applied and …, 1989 - Am Soc Microbiol
… paper, we report the isolation and characterization of bacteria growing on 4-fluorobenzoate as the sole carbon source as well as the identification of the first intermediates in the …
Number of citations: 78 journals.asm.org
M Schlömann, E Schmidt, HJ Knackmuss - Journal of bacteriology, 1990 - Am Soc Microbiol
… cepacia were able to grow with 4-fluorobenzoate as the sole source of carbon and energy. P… of the 3-oxoadipate pathway when growing with 4-fluorobenzoate. Induction of dienelactone …
Number of citations: 159 journals.asm.org
K Misiak, E Casey, CD Murphy - water research, 2011 - Elsevier
… to degrade the model compound 4-fluorobenzoate. Growth of … Furthermore, the specific 4-fluorobenzoate degradation rate … for inhibition of 4-fluorobenzoate degradation. This contention …
Number of citations: 41 www.sciencedirect.com
A Karipides, C McKinney, K Peiffer - Acta Crystallographica Section …, 1988 - scripts.iucr.org
… 4-fluorobenzoate ions in the asym- metric unit is coordinated to Ca2+ ions. The eight- fold-coordinated Ca2+ is linked to four carboxylate O atoms from three different 4-fluorobenzoate …
Number of citations: 22 scripts.iucr.org
MI Tamboli, DP Karothu, MS Shashidhar… - … A European Journal, 2018 - Wiley Online Library
The pincer‐like double ester naphthalene‐2,3‐diyl‐bis(4‐fluorobenzoate) (2) is pentamorphic. Upon heating crystals of form I to below their melting point (441–443 K), they undergo a …
CD Murphy, S Quirke, O Balogun - FEMS microbiology letters, 2008 - academic.oup.com
… pattern as an authentic standard of 4-fluorobenzoate. Additionally, the overlapping doublet … HB-1 with 4-fluorobenzoate and identified as 4-fluoro-1,2-dihydro-1,2-dihydroxybenzoate (4-…
Number of citations: 32 academic.oup.com
M Glaser, E Årstad, SK Luthra… - Journal of Labelled …, 2009 - Wiley Online Library
The acylation reagent [ 18 F]N‐succinimidyl‐4‐fluorobenzoate ( 18 F‐SFB) has been prepared using a new two‐step approach. The starting material p‐[ 18 F]fluorobenzaldehyde ( 18 F…
A Schreiber, M Hellwig, E Dorn… - Applied and …, 1980 - Am Soc Microbiol
… Only 4-fluorobenzoate was utilized and totally degraded after a short period of adaptation. … of the benzoate pathway were detected in 4-fluorobenzoate-grown cells. Ring cleavage of 3-…
Number of citations: 113 journals.asm.org
BR Sharak Genthner, GT Townsend, PJ Chapman - Biodegradation, 1990 - Springer
… 2Fluorobenzoate was readily detected due to its strong absorbance at 280 nm and easily distinguished from 3- and 4-fluorobenzoate as their respective HPLC retention times were 3.4, …
Number of citations: 26 link.springer.com

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